N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide
Description
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide is a sophisticated compound notable for its complex structure involving a spiro-linked cyclopropane ring fused to an isoquinoline moiety. The distinct spatial arrangement of these components offers unique properties valuable in both research and applied sciences.
Properties
IUPAC Name |
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)10-17(20-14(3)22)18(23)21-11-15-6-4-5-7-16(15)19(12-21)8-9-19/h4-7,13,17H,8-12H2,1-3H3,(H,20,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXHZSHRPOJSIP-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CC2=CC=CC=C2C3(C1)CC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CC2=CC=CC=C2C3(C1)CC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically begins with the preparation of the isoquinoline core, followed by the incorporation of the cyclopropane ring and subsequent functionalization:
Isoquinoline Formation: : Starting with basic organic reactions such as Pomeranz-Fritsch or Bischler-Napieralski cyclization to form the isoquinoline nucleus.
Cyclopropanation: : Introduction of the cyclopropane ring using a Simmons-Smith reaction or other cyclopropanation techniques.
Final Assembly: : The coupling of the isoquinoline derivative with the cyclopropane-containing intermediate under controlled conditions, ensuring the maintenance of stereochemistry.
Industrial Production Methods
Industrial-scale production involves optimized steps to increase yield and purity, employing:
Catalysts: : Transition metal catalysts to enhance reaction efficiency.
Continuous Flow Techniques: : For better control over reaction conditions and scalability.
Purification: : Advanced chromatographic methods and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide undergoes various reactions:
Oxidation: : Can be oxidized to introduce additional oxygen functionalities, often using peroxides or oxygen sources like potassium permanganate.
Reduction: : Reduction reactions to simplify the compound, usually involving agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace functional groups, typically using alkyl halides or acids.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Alkyl halides, strong acids.
Major Products
Oxidized derivatives: : Often introducing carbonyl or hydroxyl groups.
Reduced derivatives: : Simplified structures maintaining the core framework.
Substituted analogs: : New compounds with varied functional groups enhancing or modifying biological activity.
Scientific Research Applications
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide is notable in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studying cellular mechanisms and interactions due to its unique structural properties.
Industry: : Possible use in the creation of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: : Binding to specific proteins or enzymes, potentially altering their activity.
Pathways Involved: : Interacting with cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide stands out due to its spiro-linked structure, which is less common among related compounds. Similar compounds include:
N-[(2S)-4-methyl-1-oxo-1-isoquinoline]-2-ylpentan-2-yl]acetamide
N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-ylpentan-2-yl]acetamide
This uniqueness in structure imparts unique properties, potentially leading to different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
